プロピオン酸ナトリウム-13C3

概要

説明

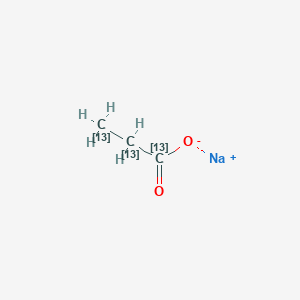

Sodium propionate-13C3, also known as Propionic acid-13C3 sodium salt, is a compound with the linear formula 13CH313CH213CO2Na . It has a molecular weight of 99.04 . It is suitable for mass spectrometry (MS) .

Synthesis Analysis

Sodium propionate-13C3 is prepared by neutralizing propionic acid with sodium hydroxide . In a study, sodium propionate was extracted from tobacco with hydrochloric acid, where it was converted to propionic acid, and partitioned into tert-butyl methyl ether (MTBE) with excess sodium chloride .Molecular Structure Analysis

The molecular structure of Sodium propionate-13C3 is represented by the linear formula 13CH313CH213CO2Na . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Sodium propionate-13C3 is suitable for mass spectrometry (MS) . It is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide .Physical And Chemical Properties Analysis

Sodium propionate-13C3 is a solid substance suitable for mass spectrometry (MS). It has a melting point of 285-286 °C (lit.) .科学的研究の応用

質量分析

プロピオン酸ナトリウム-13C3 は、質量分析 (MS) における使用に適しています . 質量分析は、イオンの質量電荷比を測定するために使用される分析技術です。結果は通常、質量スペクトルとして表示され、強度を質量電荷比の関数としてプロットしたものです。this compound は、これらの実験で標準またはトレーサーとして使用できます。

メタボロミクス研究

メタボロミクス研究では、this compound をトレーサーとして使用して、生物におけるプロピオン酸の代謝経路を研究することができます . 炭素13同位体を追跡することで、研究者はプロピオン酸がどのように代謝され、どのような化合物に変換されるかを調べることができます。

過分極研究

This compound は、過分極研究に使用できます . 過分極は、磁気共鳴画像法 (MRI) で信号強度を高めるために使用される方法です。これは、熱平衡分布とは異なり、スピンの大部分を同じ方向に揃えることを含みます。this compound の炭素13は、MRI信号を強化するために過分極できます。

MRI/MRS アプリケーション

This compound は、MRI/MRS アプリケーションに使用できます . 磁気共鳴画像法 (MRI) と磁気共鳴分光法 (MRS) は、組織の詳細な画像と分子情報を取得するために使用される非侵襲的な技術です。this compound の炭素13同位体は、これらのアプリケーションで強化された信号を提供できます。

MS/MS 標準

This compound は、MS/MS 実験で標準として使用できます . MS/MS またはタンデム質量分析は、化学サンプルの組成を分析するために使用される方法です。this compound は、これらの実験で参照化合物として使用して、機器を較正し、結果の精度を確認できます。

作用機序

Target of Action

Sodium propionate-13C3, also known as propionic acid-13C3 sodium salt, is a variant of sodium propionate where the carbon atoms are replaced with the stable isotope Carbon-13 . The primary targets of sodium propionate are various types of mold and some bacteria, where it acts as an antimicrobial agent .

Mode of Action

It is known that propionates, in general, can disrupt the ph balance within the microbial cell, inhibiting growth and eventually leading to cell death .

Biochemical Pathways

Sodium propionate-13C3 is involved in several biochemical pathways. It is a product of the fermentation of dietary fibers in the gut microbiome, and it can be metabolized into glucose in the liver . It is also involved in the amino acids and short-chain fatty acid metabolism pathways .

Pharmacokinetics

It is known that propionates are rapidly absorbed, metabolized, and excreted by the body . The use of the 13C isotope allows for the tracking of the compound through various metabolic pathways using mass spectrometry .

Result of Action

The primary result of Sodium propionate-13C3’s action is the inhibition of mold and bacterial growth, making it an effective food preservative . In the context of the gut microbiome, it can contribute to overall health by promoting the growth of beneficial bacteria and inhibiting the growth of harmful ones .

Action Environment

The efficacy and stability of Sodium propionate-13C3 can be influenced by various environmental factors. For instance, its antimicrobial activity is pH-dependent, being more effective in more acidic environments . Additionally, it should be stored at room temperature away from light and moisture to maintain its stability .

Safety and Hazards

Sodium propionate-13C3 can cause serious eye irritation . Contact with skin may cause irritation . Ingestion of large amounts may cause nausea and vomiting . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and do not get in eyes, on skin, or on clothing .

将来の方向性

Sodium propionate-13C3 has potential applications in the medical field due to its anti-inflammatory and antioxidant properties . It has been shown to have a potent antiproliferative effect on various tumor cell types . Therefore, strategies aimed at targeting sodium propionate could be a promising approach in inducing apoptosis and autophagy pathways for GBM treatment through interaction with type γ of the PPAR receptor .

特性

IUPAC Name |

sodium;(1,2,3-13C3)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-HCULJTSZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583976 | |

| Record name | Sodium (~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152571-51-2 | |

| Record name | Sodium (~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propionate-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)

![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)